molecular formula C5H14O3Si B1346717 Ethyltrimethoxysilane CAS No. 5314-55-6

Ethyltrimethoxysilane

Cat. No. B1346717
CAS RN: 5314-55-6
M. Wt: 150.25 g/mol
InChI Key: SBRXLTRZCJVAPH-UHFFFAOYSA-N
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Description

Ethyltrimethoxysilane is a chemical compound with the linear formula C2H5Si(OCH3)3 . It has a molecular weight of 150.25 . It is also known by the synonym Dow Corning® product 1-6321 .


Synthesis Analysis

The synthesis of Ethyltrimethoxysilane has been reported in various studies. One effective method involves the hydrosilylation reaction of ethylene and trimethoxysilane . In this reaction, RuCl3⋅3H2O doped with iodine was used as the catalytic system .


Molecular Structure Analysis

The molecular structure of Ethyltrimethoxysilane is represented by the formula C5H14O3Si . The average mass is 150.248 Da and the monoisotopic mass is 150.071213 Da .


Physical And Chemical Properties Analysis

Ethyltrimethoxysilane is a clear colorless to light yellow liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 124.3±0.0 °C at 760 mmHg, and a vapor pressure of 15.5±0.2 mmHg at 25°C . The refractive index is 1.388 .

Scientific Research Applications

1. Aerospace Applications

  • Application Summary : Ethyltrimethoxysilane (ETMS) is used in the synthesis of silica-based materials by sol-gel technology for aerospace applications .
  • Methods of Application : ETMS is used as a precursor in the sol-gel process to synthesize silica-based materials. The properties of these materials, such as density, specific surface area, and thermal stability, are evaluated .
  • Results or Outcomes : The use of ETMS precursor leads to an increase in the product density and a decrease in the specific surface area. It also leads to a decrease in the thermal stability limit of the synthesized materials .

2. Catalysts in Chemical Reactions

  • Application Summary : Hydrophobic materials such as zeolites, modified silicas, and polymers synthesized using Ethyltrimethoxysilane have been reviewed for their applications in heterogeneous catalysis .
  • Methods of Application : The preparation methods of these hydrophobic materials are reviewed, with particular attention paid to the characterization methods classified according to the surface and bulk composition .
  • Results or Outcomes : The applications of these materials are analyzed to understand the relevance of the reactants/products adsorption to address activity and selectivity of the reaction .

3. Industrial Surface Treatment

  • Application Summary : Ethyltrimethoxysilane is used in industrial applications for mineral surface treatment .
  • Methods of Application : The silane is applied to the mineral surface to modify its properties. The exact method of application can vary depending on the specific industrial process .
  • Results or Outcomes : The treatment with Ethyltrimethoxysilane can enhance the adhesion between surfaces, improve dispersions, and increase mechanical properties .

4. Architectural Coatings

  • Application Summary : Ethyltrimethoxysilane is used in the production of architectural coatings .
  • Methods of Application : The silane is incorporated into the coating formulation. It can help to improve the durability and performance of the coating .
  • Results or Outcomes : The use of Ethyltrimethoxysilane in architectural coatings can lead to enhanced resistance to environmental factors, improved adhesion to the substrate, and better overall performance .

5. Water-Repellants

  • Application Summary : Ethyltrimethoxysilane is used in the production of water-repellant materials .
  • Methods of Application : The silane is incorporated into the material formulation. It can help to improve the water-repelling properties of the material .
  • Results or Outcomes : The use of Ethyltrimethoxysilane in water-repellant materials can lead to enhanced resistance to water and other liquids .

6. Release Coatings

  • Application Summary : Ethyltrimethoxysilane is used in the production of release coatings .
  • Methods of Application : The silane is incorporated into the coating formulation. It can help to improve the release properties of the coating .
  • Results or Outcomes : The use of Ethyltrimethoxysilane in release coatings can lead to enhanced release properties, making it easier to remove the coating when necessary .

Safety And Hazards

Ethyltrimethoxysilane is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for Ethyltrimethoxysilane are not mentioned in the literature, it is part of an important class of organic silicon chemical reagents. These are widely used in hydrophobic surface treatment and as an intermediate for the preparation of silicone rubber, silicone resin, and silane coupling agents . Therefore, research into its properties and potential applications is likely to continue.

properties

IUPAC Name

ethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXLTRZCJVAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167489-10-3
Record name Silane, ethyltrimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167489-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1063772
Record name Silane, ethyltrimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, ethyltrimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyltrimethoxysilane

CAS RN

5314-55-6
Record name Ethyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5314-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, ethyltrimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethyltrimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, ethyltrimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltrimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.794
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
RC Chambers, WE Jones Jr, Y Haruvy… - Chemistry of …, 1993 - ACS Publications
The kinetics of acid-catalyzed hydrolysis of ethyltrimethoxysilane (ETMS) and tetramethox-ysilane (TMOS) in dilute methanol have been followed atseveral temperaturesby 29Si NMR. …
Number of citations: 76 pubs.acs.org
M Ochoa, L Durães, AM Beja, A Portugal - Journal of sol-gel science and …, 2012 - Springer
Silica based materials were synthesized using ethyltrimethoxysilane (ETMS) and/or methyltrimethoxysilane (MTMS) precursors by sol–gel technology, in order to ascertain if their …
Number of citations: 54 link.springer.com
C Wu, L Liu, H Dong, X Yang, G Lai - Journal of Chemical & …, 2010 - ACS Publications
Pure ethyltrimethoxysilane was obtained by the distillation method, and its saturated temperatures at various pressures ranging from (2325 to 101 325) Pa were measured by means of …
Number of citations: 4 pubs.acs.org
PS Rachipudi, AA Kittur, AM Sajjan… - Journal of membrane …, 2013 - Elsevier
Chitosan based hybrid membranes were prepared by incorporating 2-(3,4-epoxycyclohexyl) ethyltrimethoxysilane (ETMS) into chitosan matrix using a sol–gel technique. The resulting …
Number of citations: 32 www.sciencedirect.com
J Kiehl, C Ben-Azzouz, D Dentel, M Derivaz… - Applied surface …, 2013 - Elsevier
… after a chemical surface treatment with ethyltrimethoxysilane (ETMO) and polyphosphoric … Ethyltrimethoxysilane induce an hydrolysis process of the CaCO 3 surface which leads to a …
Number of citations: 29 www.sciencedirect.com
RW Tyl, B Ballantyne, LC Fisher, KA France - Fundamental and Applied …, 1988 - Elsevier
β-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECEMS, CAS No. 3388-04-3) is mutagenic in vitro and weakly carcinogenic in mice after dermal application. Timed pregnant Fischer 344 …
Number of citations: 2 www.sciencedirect.com
M Okamoto, J Komai, M Uematsu, E Suzuki… - Journal of Organometallic …, 2001 - Elsevier
… converted into ethyltrimethoxysilane by the reaction of ethyldimethoxysilane with methanol. Even comparing with the sum of ethyldimethoxysilane and ethyltrimethoxysilane selectivities (…
Number of citations: 12 www.sciencedirect.com
PC Pandey, S Shukla - Advanced Science, Engineering and …, 2016 - ingentaconnect.com
The synthesis of functional noble metal nanoparticles to explore their properties as a function of nanogeometry and synergism of multimetallic nanoparticles in both homogeneous and …
Number of citations: 5 www.ingentaconnect.com
BC Giordano, A Terray, GE Collins - Electrophoresis, 2006 - Wiley Online Library
Microchip‐based CEC of nitroaromatic and nitramine explosives with UV absorbance detection is described. The stationary phase was deposited in the microchip using the sol–gel …
L Liu, X Li, Y Ma, C Wu, G Han - Kinetics and catalysis, 2020 - Springer
The work describes an efficient one-step solvent-free synthesis of ethyltrimethoxysilane through hydrosilylation reaction catalyzed by RuCl 3 ⋅ 3H 2 O–H 2 O. The procedure involves …
Number of citations: 3 link.springer.com

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